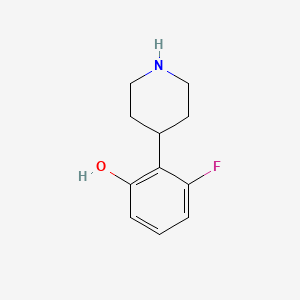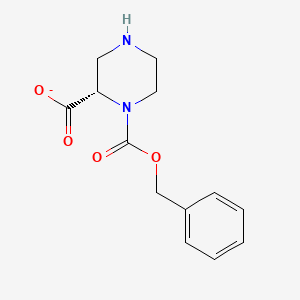![molecular formula C7H13NO2 B12276415 (6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol](/img/structure/B12276415.png)
(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol is a bicyclic compound that features a unique structure with significant potential in various fields of scientific research. This compound is characterized by its bicyclic framework, which includes an oxygen atom and an amino group, making it an interesting subject for synthetic and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol typically involves the construction of the bicyclic framework through a series of chemical reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the use of palladium-catalyzed reactions has been reported to be effective in forming the bicyclic structure . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry could be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism by which (6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bicyclic structure may interact with enzymes and receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic framework but contains a nitrogen atom instead of an oxygen atom.
8-Azabicyclo[3.2.1]octane: Another related compound with a nitrogen atom in the bicyclic structure, often studied for its pharmacological properties.
Uniqueness
What sets (6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol apart is the presence of both an oxygen atom and an amino group in its bicyclic framework. This unique combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol |
InChI |
InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(10-4)7(6)9/h4-7,9H,1-3,8H2/t4?,5?,6-,7-/m1/s1 |
InChI-Schlüssel |
WCNCNMVPVFELTR-TVVDDFTJSA-N |
Isomerische SMILES |
C1CC2[C@H]([C@@H](C(C1)O2)O)N |
Kanonische SMILES |
C1CC2C(C(C(C1)O2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


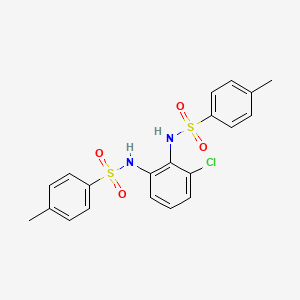
![1-Chlorobicyclo[2.2.2]octane](/img/structure/B12276353.png)

![1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine](/img/structure/B12276375.png)
![3-Ethyl-5-[2-(3-methyloxazolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12276382.png)
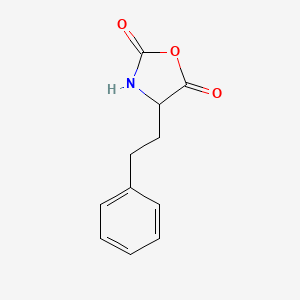
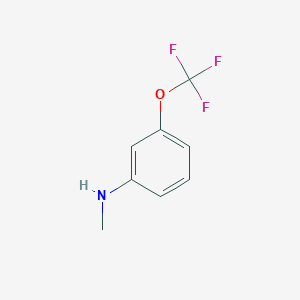

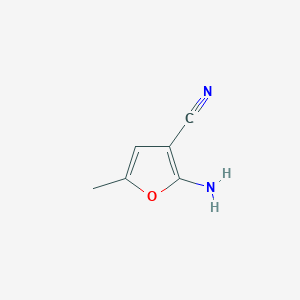

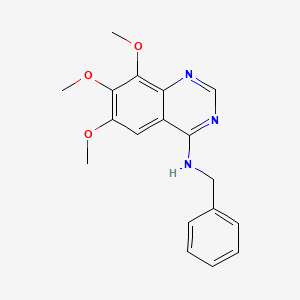
![N,5-dimethyl-N-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12276436.png)
